Precursor molecule: Due to the presence of a reactive aldehyde group and halogen substituents (bromine and chlorine), 5-Bromo-3-chloro-2-hydroxybenzaldehyde could serve as a precursor molecule for the synthesis of more complex molecules with desired properties. Research on similar halogenated hydroxybenzaldehydes suggests their use in the creation of various heterocyclic compounds with potential applications in medicinal chemistry PubChem: 3-Bromo-5-chloro-2-hydroxybenzaldehyde: .
Biological activity: The combination of a phenolic hydroxyl group and a halogenated aromatic ring can sometimes lead to interesting biological activities. Further research might explore the potential antibacterial, antifungal, or other biological properties of 5-Bromo-3-chloro-2-hydroxybenzaldehyde.
5-Bromo-3-chloro-2-hydroxybenzaldehyde, with the molecular formula and a molecular weight of 235.46 g/mol, is an aromatic compound characterized by the presence of both bromine and chlorine substituents on a hydroxybenzaldehyde structure. This compound appears as pale yellow to yellow crystalline flakes and has a melting point ranging from 81.5 to 90.5 ºC . It is commonly used in organic synthesis due to its unique reactivity and functional groups.
Recent studies have indicated that 5-bromo-3-chloro-2-hydroxybenzaldehyde exhibits biological activity, particularly as a neuroprotective agent. It has been shown to regulate microglial cells, which are critical for immune responses in the brain. This compound may offer potential therapeutic benefits in neurodegenerative diseases by modulating inflammatory responses .
Several methods have been developed for synthesizing 5-bromo-3-chloro-2-hydroxybenzaldehyde:
5-Bromo-3-chloro-2-hydroxybenzaldehyde has a wide range of applications:
Interaction studies involving 5-bromo-3-chloro-2-hydroxybenzaldehyde have focused on its neuroprotective properties and interactions with microglial cells. Research suggests that this compound may modulate inflammatory pathways, offering insights into its potential use in treating neuroinflammatory conditions. Further studies are needed to elucidate its full spectrum of interactions at the molecular level .
Several compounds share structural similarities with 5-bromo-3-chloro-2-hydroxybenzaldehyde. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
3-Bromo-5-chloro-4-hydroxybenzaldehyde | 1849-76-9 | 0.87 | Contains an additional hydroxyl group |
5-Bromo-4-chloro-2-hydroxybenzaldehyde | 876492-31-8 | 0.84 | Different positioning of halogens |
3-Chloro-2-hydroxybenzaldehyde | 1927-94-2 | 0.82 | Lacks bromine substituent |
4-Bromo-2-chloro-6-methylphenol | 7530-27-0 | 0.89 | Contains a methyl group instead of an aldehyde |
These compounds exhibit varying degrees of similarity based on their structural components, but each possesses distinct functional groups that influence their reactivity and biological activity .
5-Bromo-3-chloro-2-hydroxybenzaldehyde is a halogen-substituted benzaldehyde derivative with the molecular formula C₇H₄BrClO₂ and a molecular weight of 235.46 g/mol. Its IUPAC name reflects the positions of substituents: a bromine atom at the 5th position, a chlorine atom at the 3rd position, a hydroxyl group at the 2nd position, and an aldehyde group at the 1st position of the benzene ring. Key identifiers include:
Oc1c(Cl)cc(Br)cc1C=O
InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H
Property | Value | Source |
---|---|---|
CAS Number | 19652-33-6 | |
Molecular Formula | C₇H₄BrClO₂ | |
SMILES | Oc1c(Cl)cc(Br)cc1C=O | |
InChI Key | XXFFEGBFFXHMTF-UHFFFAOYSA-N |
Organohalogen compounds, including halogenated benzaldehydes, have been studied for decades due to their unique reactivity and biological activity. Early investigations focused on simple organochlorines like chloromethane, but advances in synthetic chemistry expanded to polyhalogenated derivatives. The development of 5-bromo-3-chloro-2-hydroxybenzaldehyde aligns with trends in synthesizing substituted benzaldehydes for pharmaceutical and industrial applications. Historically, such compounds were employed in the production of antibiotics (e.g., chloramphenicol) and later explored for corrosion inhibition and agrochemical synthesis.
5-Bromo-3-chloro-2-hydroxybenzaldehyde serves as a critical intermediate in synthesizing bioactive molecules. Its electron-withdrawing halogen substituents enhance electrophilicity, facilitating nucleophilic substitution and condensation reactions. Key applications include: